molecular formula C11H21NO2 B2766788 TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE CAS No. 290835-82-4

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE

Cat. No.: B2766788
CAS No.: 290835-82-4
M. Wt: 199.294
InChI Key: BDRXMXIQSCEXQG-VIFPVBQESA-N
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Description

Tert-Butyl 2-[(2S)-Piperidin-2-yl]acetate (: 945261-22-3) is a chiral piperidine derivative of significant value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol, serves as a crucial protected synthetic intermediate . The tert-butyl ester group enhances the molecule's stability and alters its physicochemical properties, facilitating handling and purification during multi-step synthetic sequences. Its primary research application lies in the construction of sophisticated bioactive molecules, particularly in pharmaceutical development where the (S)-configured piperidine scaffold is a common pharmacophore. Piperidine and its analogues are frequently employed in drug discovery for their ability to interact with biological targets; for instance, piperazine-containing compounds (a related nitrogen heterocycle) are prevalent in numerous FDA-approved drugs across various therapeutic areas, including oncology and neuroscience . Furthermore, piperidine derivatives are explored as key components in novel therapeutic agents, such as IAP (Inhibitor of Apoptosis Proteins) antagonists investigated for their potential in cancer treatment . The mechanism of action for any final active pharmaceutical ingredient derived from this synthon is dependent on the larger molecular structure, but often involves specific receptor or enzyme interactions. Researchers utilize this high-purity (≥95%) compound as a versatile building block to efficiently incorporate the chiral 2-piperidine acetate motif into more complex structures. This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

IUPAC Name

tert-butyl 2-[(2S)-piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE typically involves the esterification of piperidine-2alpha-acetic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through large-scale esterification reactions. These processes may involve the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active piperidine-2alpha-acetic acid, which can then interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs (Table 1) exhibit variations in ester groups, substituents, and stereochemistry, which influence their physicochemical and pharmacological profiles. Key comparisons are derived from structurally related compounds in the provided evidence .

Table 1: Structural Comparison of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE with Analogous Compounds

Compound Name Ester Group Substituent on Acetate Piperidine Configuration Key Features
This compound tert-butyl None (2S) High steric bulk, chiral center
Ethyl(fluorophenyl)(piperidin-2-yl)acetate ethyl Fluorophenyl Not specified Enhanced electronegativity, halogen interactions
Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate methyl Fluorophenyl (2R) Opposite stereochemistry, smaller ester group
Ethyl 2-phenyl-2-(piperidin-2-yl)acetate ethyl Phenyl Not specified Aromatic π-π interactions, lower hydrophobicity
Key Observations:
  • Ester Group Impact : The tert-butyl group enhances steric hindrance and metabolic stability compared to ethyl or methyl esters, which are more prone to hydrolysis .
  • Substituent Effects: Fluorophenyl or phenyl groups introduce aromaticity and electronic effects.
  • Stereochemical Differences : The (2S) configuration in the target compound contrasts with the (2R) configuration in methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl)acetate, which could lead to divergent binding modes in chiral environments (e.g., enzyme active sites) .

Implications of Structural Variations

Physicochemical Properties:
  • Metabolic Stability : Bulkier esters like tert-butyl resist enzymatic cleavage, prolonging half-life, whereas smaller esters (e.g., ethyl) are metabolized faster .
Pharmacological Potential:
  • Piperidine Scaffold : The piperidine moiety is prevalent in CNS-active drugs (e.g., analgesics, antipsychotics). Substituents like fluorophenyl could modulate receptor selectivity .
  • Stereochemistry : The (2S) configuration may confer specificity in chiral recognition processes, critical for enantioselective drug action .

Biological Activity

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1H1NO2\text{C}_1\text{H}_1\text{H}_1\text{N}\text{O}_2

This compound exhibits properties typical of piperidine derivatives, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing piperidine structures often display significant antimicrobial properties. A study demonstrated that related piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

2. Enzyme Inhibition

Piperidine derivatives have been frequently studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have exhibited strong inhibitory activity against these enzymes . The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, related compounds demonstrated significant cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) at certain concentrations . The IC50 values for these compounds ranged widely, indicating variability in efficacy depending on structural modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: Piperidine derivatives often act as modulators of neurotransmitter receptors, impacting pathways involved in neuroprotection and cognitive functions.
  • Enzyme Interaction: The ability to inhibit key enzymes such as AChE suggests a mechanism where the compound competes with substrates for binding sites.

Case Studies

Several studies have highlighted the biological implications of piperidine-containing compounds:

  • Anticancer Studies: A series of piperidine derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Neuroprotective Effects: Research on related compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialPiperidine DerivativeModerate to strong against S. typhi
Enzyme InhibitionPiperidine DerivativeStrong AChE inhibition
CytotoxicityPiperidine DerivativeSignificant in HT-22 cells

Q & A

Q. How can researchers optimize the synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE to mitigate steric hindrance during esterification?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Key parameters include:
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like racemization, as seen in analogous tert-butyl ester syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane minimizes steric clashes .
  • Catalysts : Use of coupling agents like EDC/HOBt improves reaction efficiency for sterically hindered substrates .
  • Protection/Deprotection Strategies : tert-Butyl groups are stable under acidic conditions but require TFA for cleavage, which must be timed to avoid degradation .

Table 1 : Synthesis Conditions for Analogous Compounds

ParameterOptimal RangeImpact on YieldReference
Temperature0–25°CReduces racemization
Solvent PolarityLow to moderateBalances solubility/steric effects
Catalyst SystemEDC/HOBt or DCC/DMAPEnhances coupling efficiency

Q. What analytical techniques are recommended to confirm the stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards are critical .
  • X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structural refinement, leveraging high-resolution crystallographic data to confirm absolute configuration .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to assess dihedral angles and stereochemical assignments .

Q. What safety protocols should be followed given the limited toxicity data for this compound?

  • Methodological Answer :
  • Containment : Use fume hoods and sealed reaction vessels to prevent inhalation or dermal exposure, as no toxicity data is available .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .
  • Waste Disposal : Treat as hazardous waste; incinerate at >1000°C to ensure complete degradation of tert-butyl groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound as an amino acid derivative in nucleophilic acyl substitution?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in substitution reactions .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to detect tetrahedral intermediates in acyl transfer reactions .

Q. How should researchers resolve contradictions in reported synthesis yields for similar tert-butyl piperidine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare reaction scales (e.g., milligram vs. gram-scale) and purity of starting materials across studies .
  • Reproducibility Testing : Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., tert-butyl alcohol from ester hydrolysis) that may reduce yields .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to receptors (e.g., GPCRs) over 100+ ns trajectories .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding poses, with scoring functions adjusted for tert-butyl steric bulk .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft EsE_s) parameters to predict bioactivity .

Q. How can environmental impact assessments proceed despite the lack of ecotoxicological data?

  • Methodological Answer :
  • Read-Across Analysis : Estimate persistence and bioaccumulation using data from structurally similar compounds (e.g., tert-butyl esters) .
  • In Silico Tools : Apply EPI Suite or TEST software to predict biodegradability and aquatic toxicity .
  • Microcosm Studies : Simulate soil/water systems to measure degradation half-life under varied pH and microbial activity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Mitigate via:
    • DSC/TGA : Differentiate polymorphs by thermal behavior .
    • Recrystallization : Standardize solvent systems (e.g., ethyl acetate/hexane) to isolate pure crystalline forms .

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